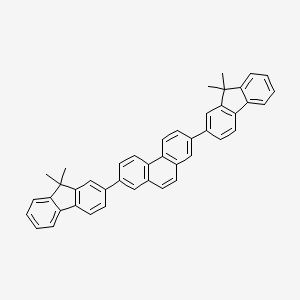
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluorene groups attached to a phenanthrene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene typically involves the coupling of 9,9-dimethyl-9H-fluorene derivatives with phenanthrene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
化学反応の分析
Types of Reactions
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
科学的研究の応用
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Organic Electronics: The compound’s stability and electronic characteristics make it suitable for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: While not as common, it can be used as a model compound in studies of polycyclic aromatic hydrocarbon interactions with biological systems.
Industrial Applications: It serves as a building block for the synthesis of more complex organic molecules used in various industrial processes.
作用機序
The mechanism by which 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene exerts its effects is primarily related to its electronic structure. The compound can interact with other molecules through π-π stacking interactions, which are crucial in organic electronics. Its molecular targets and pathways involve the conduction of electrons or holes in semiconductor materials, making it an essential component in devices like LEDs and photovoltaic cells .
類似化合物との比較
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: Used in similar applications but has different functional groups that affect its reactivity.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another related compound with applications in organic electronics.
Uniqueness
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is unique due to its specific structural arrangement, which provides distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronic devices.
特性
CAS番号 |
653599-48-5 |
|---|---|
分子式 |
C44H34 |
分子量 |
562.7 g/mol |
IUPAC名 |
2,7-bis(9,9-dimethylfluoren-2-yl)phenanthrene |
InChI |
InChI=1S/C44H34/c1-43(2)39-11-7-5-9-35(39)37-21-17-29(25-41(37)43)27-15-19-33-31(23-27)13-14-32-24-28(16-20-34(32)33)30-18-22-38-36-10-6-8-12-40(36)44(3,4)42(38)26-30/h5-26H,1-4H3 |
InChIキー |
OFCORRMCQLMXKE-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)C=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


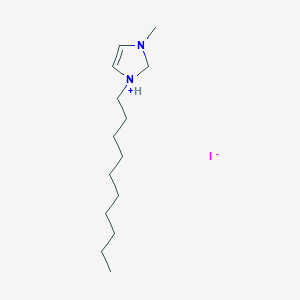

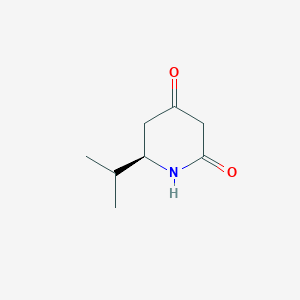
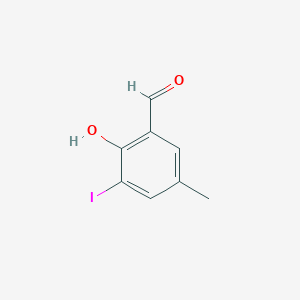

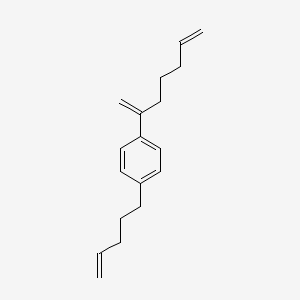

![[(2E)-2-(Ethoxyphosphanylidene)ethyl]oxidanium](/img/structure/B12519546.png)

![N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide](/img/structure/B12519571.png)
![3-{[1-(3-Iodophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12519573.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
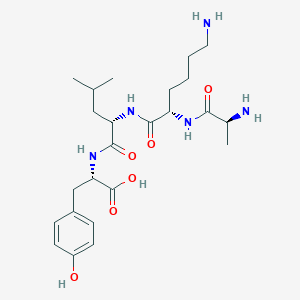
![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
